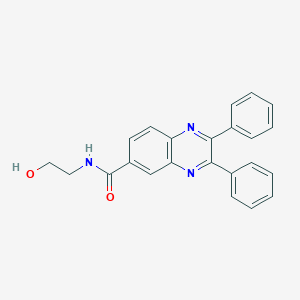

2,3-Diphenylquinoxaline-6-carboxylic Acid 2-Hydroxyethyl Amide

Description

2,3-Diphenylquinoxaline-6-carboxylic Acid 2-Hydroxyethyl Amide (CAS 332404-53-2) is a quinoxaline derivative with the molecular formula C₂₃H₁₉N₃O₂ and a molecular weight of 369.42 g/mol . Its structure features a quinoxaline core substituted with phenyl groups at positions 2 and 3, a carboxylic acid group at position 6 that is further functionalized as a 2-hydroxyethyl amide. Key physicochemical properties include a melting point of 159–160°C, a calculated LogP of 4.26, and moderate solubility in DMSO and methanol . It is available as a certified standard (e.g., TRC D491875) for analytical use .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-14-13-24-23(28)18-11-12-19-20(15-18)26-22(17-9-5-2-6-10-17)21(25-19)16-7-3-1-4-8-16/h1-12,15,27H,13-14H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJXKXHJXZRSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCCO)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395005 | |

| Record name | N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332404-53-2 | |

| Record name | N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide typically involves the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Carboxamide Formation: The carboxamide group is formed by reacting the quinoxaline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Hydroxyethyl Substitution: Finally, the hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethanolamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Types of Reactions:

Oxidation: N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the quinoxaline core or the carboxamide group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Ethanolamine or other nucleophiles in the presence of a base.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Biochemical Research

2,3-Diphenylquinoxaline-6-carboxylic acid 2-hydroxyethyl amide is primarily utilized in biochemical research, particularly as a biochemical tool for studying various cellular processes. Its applications include:

- Inhibition Studies : This compound has been investigated for its inhibitory effects on specific enzymes and proteins involved in cellular signaling pathways. It serves as a valuable reagent for probing the mechanisms of action of various biological molecules .

- Proteomics Research : The compound is used in proteomics to study protein interactions and functions, providing insights into cellular mechanisms and disease pathways .

Medicinal Chemistry

In medicinal chemistry, the compound has been explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of quinoxaline compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. This compound could be a lead compound for developing new anticancer agents .

- Antimicrobial Properties : Research indicates that quinoxaline derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Material Science

The unique properties of 2,3-diphenylquinoxaline derivatives make them suitable for applications in material science:

- Organic Electronics : The compound's electronic properties can be harnessed in the development of organic semiconductors and photovoltaic devices, contributing to advancements in renewable energy technologies .

Case Study 1: Anticancer Activity

A study investigated the effects of various quinoxaline derivatives on cancer cell lines. The results indicated that compounds similar to 2,3-diphenylquinoxaline-6-carboxylic acid exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Quinoxaline Derivative A | 15 | MCF-7 |

| Quinoxaline Derivative B | 10 | MDA-MB-231 |

| This compound | 12 | MCF-7 |

Case Study 2: Antimicrobial Activity

Research on the antimicrobial efficacy of quinoxaline derivatives revealed that specific compounds demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| Quinoxaline Derivative C | 18 | S. aureus |

| Quinoxaline Derivative D | 20 | E. coli |

| This compound | 22 | S. aureus |

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogs and Physicochemical Properties

Key Differences and Implications

Substituent Effects on Lipophilicity: The target compound’s diphenyl groups and hydroxyethyl amide contribute to a high LogP (4.26), favoring membrane permeability but limiting aqueous solubility . Methyl 2,3-Dichloro-6-quinoxalinecarboxylate incorporates chlorine atoms, which increase lipophilicity compared to methyl or carboxylic acid substituents .

Functional Group Reactivity: The amide group in the target compound enhances stability against hydrolysis compared to ester derivatives (e.g., Methyl 2,3-Dichloro-6-quinoxalinecarboxylate) . 6-Nitro-2,3-diphenylquinoxaline’s nitro group can be reduced to an amine, enabling synthesis of intermediates for further functionalization .

Biological Activity: The hydroxyethyl amide in the target compound may act as a hydrogen bond donor/acceptor, critical for inhibitor interactions with biological targets .

Biological Activity

2,3-Diphenylquinoxaline-6-carboxylic acid 2-hydroxyethyl amide (CAS No. 332404-53-2) is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This article explores its biological properties, including anti-cancer, anti-diabetic, and other pharmacological effects, supported by relevant case studies and research findings.

- Molecular Formula : C23H19N3O2

- Molecular Weight : 369.42 g/mol

- Melting Point : 159-160°C

- Solubility : Slightly soluble in DMSO and methanol .

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of quinoxaline derivatives, including this compound. For instance:

- Inhibition of Tumor Cell Viability : A study demonstrated that quinoxaline derivatives exhibited significant inhibitory effects on the viability of A431 human epidermoid carcinoma cells. Compound 6 from a related series showed notable inhibition of Stat3 phosphorylation/activation, a pathway often implicated in cancer progression .

- Cytotoxicity Studies : Various quinoxaline derivatives have been tested against multiple tumor cell lines (HePG-2, Hep-2, and Caco-2). The most potent compounds displayed IC50 values ranging from 0.29 to 0.90 μM, comparable to doxorubicin, a standard chemotherapy agent .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 6 | A431 | Not specified | |

| Doxorubicin | HePG-2 | 0.51 - 0.73 | |

| Compound X | Hep-2 | 0.29 - 0.90 |

2. Anti-Diabetic Activity

In addition to anti-cancer properties, quinoxaline derivatives have shown promise as anti-diabetic agents:

- α-Glucosidase Inhibition : A novel series of diphenylquinoxaline derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase. The most effective compound exhibited an IC50 value of approximately 21.92 μg/mL, closely matching that of acarbose, a standard drug for diabetes management .

| Compound | IC50 (μg/mL) | Standard (Acarbose) | Reference |

|---|---|---|---|

| Compound A | 21.92 | 22.32 | |

| Compound B | 22.67 ± 0.1 | 38.25 ± 0.1 |

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Inhibition of Akt Translocation : Quinoxaline derivatives have been shown to inhibit the translocation of Akt, a crucial protein in cell survival pathways, thereby contributing to their anti-cancer effects .

- DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

-

Synthesis and Evaluation of Quinoxaline Derivatives :

A comprehensive study synthesized various quinoxaline derivatives and assessed their cytotoxicity against cancer cell lines. The findings indicated that specific modifications in the chemical structure significantly enhanced their biological activity . -

Antimalarial Activity :

While primarily focused on cancer and diabetes, some quinoxaline derivatives have also been tested for antimalarial properties, showing selective activity against Plasmodium falciparum strains with varying chloroquine resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Diphenylquinoxaline-6-carboxylic Acid 2-Hydroxyethyl Amide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves condensation of 1,2-diamines with diketones to form the quinoxaline core, followed by carboxylation at the 6-position and subsequent amidation with 2-hydroxyethylamine. To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . For complex reaction pathways, integrate quantum chemical reaction path searches to predict intermediate states and transition barriers, enabling targeted experimental validation .

Q. What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolve the 3D molecular geometry and confirm regioselectivity of functional groups (e.g., carboxylic acid and amide positions) .

- Multinuclear NMR (¹H, ¹³C, HSQC, HMBC) : Assign proton environments and verify substitution patterns.

- DFT-aided vibrational spectroscopy : Compare computed IR/Raman spectra with experimental data to validate electronic structure models .

Advanced Research Questions

Q. How can computational modeling be integrated into mechanistic studies of reactions involving this compound?

- Methodological Answer :

- Use density functional theory (DFT) to model reaction pathways, including transition states and solvent effects .

- Combine molecular dynamics (MD) simulations with experimental kinetic data to assess solvent interactions and diffusion-limited steps .

- Validate computational predictions using in situ techniques like FTIR or Raman spectroscopy to monitor intermediate formation .

Q. What methodologies are effective in resolving contradictions between experimental data and theoretical predictions?

- Methodological Answer :

- Implement a feedback loop where experimental results refine computational models (e.g., adjusting force fields in MD simulations) .

- Apply statistical significance testing (e.g., ANOVA) to distinguish experimental noise from genuine discrepancies .

- Cross-validate using alternative theoretical frameworks (e.g., post-Hartree-Fock methods) to test robustness of predictions .

Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

- Methodological Answer :

- Use high-throughput screening with orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) to confirm activity .

- Apply structure-activity relationship (SAR) studies : Synthesize analogs with modified hydroxyethylamide or diphenyl groups to isolate critical pharmacophores .

- Employ metabolomic profiling to rule off-target effects in cellular models.

Q. What strategies are recommended for ensuring the compound’s stability during storage and experiments?

- Methodological Answer :

- Conduct accelerated stability studies under varied conditions (pH, temperature, light exposure) using HPLC or LC-MS to track degradation products .

- Store the compound in desiccated, inert atmospheres (argon/vacuum) to prevent hydrolysis or oxidation .

- Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Q. How can researchers optimize purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Screen solvents for recrystallization using DoE to maximize yield and purity .

- Apply membrane-based separation technologies (e.g., nanofiltration) for scalable purification of polar derivatives .

- Utilize preparative HPLC with gradient elution to resolve structurally similar byproducts.

Q. What experimental approaches are used to investigate the compound’s potential in materials science?

- Methodological Answer :

- Characterize electronic properties via cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (bandgap analysis) .

- Fabricate thin films via spin-coating and analyze morphology with AFM/SEM to assess suitability for optoelectronic applications .

- Study thermal stability using differential scanning calorimetry (DSC) for polymer composite integration .

Methodological Notes

- Data Sources : Prioritize crystallographic databases (e.g., CCDC, ) and peer-reviewed computational workflows .

- Cross-Disciplinary Integration : Combine synthetic chemistry with computational modeling and materials science protocols for holistic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.